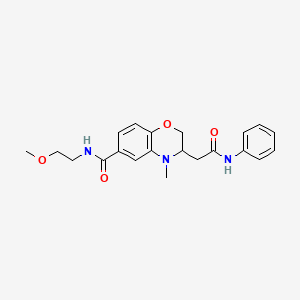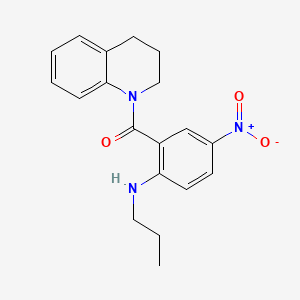![molecular formula C20H24N2O3 B5295512 cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide](/img/structure/B5295512.png)
cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. It may also have an effect on the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
Cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the brain and improve cognitive function. It has also been shown to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to modulate certain receptors and enzymes makes it a promising candidate for drug discovery. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide. One direction is to further study its effects on dopamine release and cognitive function in animal models. Another direction is to investigate its potential as an anti-cancer agent in human cell lines and animal models. Additionally, further research is needed to fully understand its mechanism of action and how it can be used in drug discovery.
Méthodes De Synthèse
Cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide can be synthesized through a multi-step process. The first step involves the synthesis of 2-(2-methylphenoxy)pyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with cis-4-hydroxycyclohexanecarboxamide to yield the desired compound.
Applications De Recherche Scientifique
Cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide has shown potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound can be used to study the role of certain receptors in the brain and their effects on behavior. In cancer research, it has shown promise as a potential anti-cancer agent. In drug discovery, it can be used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
4-hydroxy-N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-5-2-3-7-18(14)25-20-16(6-4-12-21-20)13-22-19(24)15-8-10-17(23)11-9-15/h2-7,12,15,17,23H,8-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOPLKTVRKCYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}methyl)benzonitrile](/img/structure/B5295444.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5295466.png)
![2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5295470.png)
![2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5295478.png)
![3-(2-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295488.png)
![N-(3-hydroxy-3-methylbutyl)-N,1-dimethyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5295491.png)
![1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B5295526.png)
![2-(2-methoxy-4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5295536.png)
![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295540.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295541.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5295555.png)